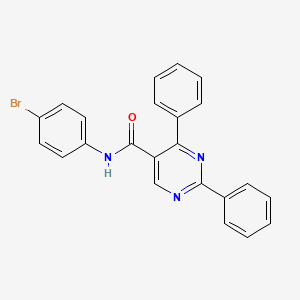

N-(4-bromophenyl)-2,4-diphenylpyrimidine-5-carboxamide

Description

N-(4-bromophenyl)-2,4-diphenylpyrimidine-5-carboxamide is a pyrimidine-based compound featuring a carboxamide group attached to a 4-bromophenyl moiety and two phenyl substituents at positions 2 and 4 of the pyrimidine core. Pyrimidine derivatives are widely studied for their diverse biological activities, including kinase inhibition, antiviral properties, and modulation of G-protein-coupled receptors (GPCRs) . The bromine atom at the para position of the phenyl ring may enhance lipophilicity and influence intermolecular interactions, such as halogen bonding, which can affect crystallization and binding to biological targets .

Properties

IUPAC Name |

N-(4-bromophenyl)-2,4-diphenylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrN3O/c24-18-11-13-19(14-12-18)26-23(28)20-15-25-22(17-9-5-2-6-10-17)27-21(20)16-7-3-1-4-8-16/h1-15H,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTZROGSLLFNAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,4-diphenylpyrimidine-5-carboxamide typically involves the condensation of 4-bromobenzoyl chloride with 2,4-diphenylpyrimidine-5-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,4-diphenylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed in organic solvents such as toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

N-(4-bromophenyl)-2,4-diphenylpyrimidine-5-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Biological Research: The compound is investigated for its antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

Chemical Biology: It is used as a probe to study protein-ligand interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,4-diphenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt key biological pathways, leading to the desired therapeutic effects. For example, in cancer cells, the compound may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Core Heterocycles

Pyrimidine vs. Quinoline Derivatives

- N-(4-Bromophenyl)quinoline-2-carboxamide (5c) (): Core Structure: Quinoline (fused benzene-pyridine ring) instead of pyrimidine. Synthesis: Microwave-assisted amidation of quinoline-2-carboxylic acid with 4-bromoaniline, yielding 71% under optimized conditions (DMF, KF/Al₂O₃ catalyst) .

Pyridazinone Derivatives ():

- Core Structure : Pyridazin-3(2H)-one (a six-membered ring with two adjacent nitrogen atoms and a ketone group).

- Substituents : Methoxybenzyl groups at position 5 and a methyl group at position 3.

- Biological Activity : Acts as mixed FPR1/FPR2 agonists, inducing calcium mobilization and chemotaxis in neutrophils .

Thiazolo-Pyrimidine Derivatives ():

- Core Structure : Thiazolo[3,2-a]pyrimidine (pyrimidine fused with a thiazole ring).

- Substituents : A thioxo group at position 2 and a 5-oxo group.

Substituent Effects

Bromophenyl vs. Methylphenyl Groups

- 4-(4-Bromophenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-tetrahydropyrimidine-5-carboxamide ():

- Substituents : A thiocarbonyl (C=S) group at position 2 and a methyl group at position 6.

- Impact : The thioxo group increases polarity and may influence tautomerization, while the methylphenyl group enhances steric bulk compared to the diphenyl substituents in the target compound.

Halogen Substitutions

Data Table: Key Comparisons

Biological Activity

N-(4-bromophenyl)-2,4-diphenylpyrimidine-5-carboxamide is a compound of significant interest due to its diverse biological activities. Research has demonstrated its potential as an antibacterial agent, particularly against drug-resistant bacteria. This article compiles findings from various studies, highlighting its synthesis, biological evaluations, and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The presence of the bromine atom in the aromatic ring is believed to enhance its biological activity by increasing lipophilicity and facilitating interactions with biological targets.

Antibacterial Properties

Numerous studies have evaluated the antibacterial efficacy of this compound against various clinically relevant pathogens. A notable study reported that this compound exhibited strong activity against drug-resistant strains of Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| A. baumannii | 1 µg/mL | Strong |

| K. pneumoniae | 2 µg/mL | Moderate |

| S. aureus | 1 µg/mL | Strong |

The mechanism of action appears to involve the inhibition of the NDM-1 enzyme, which is responsible for antibiotic resistance in certain bacteria. Molecular docking studies suggested that the compound forms strong hydrogen bonds and hydrophobic interactions with key residues in the active site of NDM-1, thereby restoring the efficacy of carbapenem antibiotics like meropenem against resistant strains .

Antimycobacterial Activity

In addition to its antibacterial properties, this compound has shown promising results against mycobacterial infections. The compound demonstrated significant activity against Mycobacterium tuberculosis, suggesting its potential as a candidate for tuberculosis treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes critical for bacterial survival and proliferation.

- Membrane Disruption : It may disrupt bacterial cell membranes, leading to cell lysis.

- Biofilm Prevention : Studies indicate that this compound can inhibit biofilm formation, which is crucial for bacterial virulence and resistance.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study 1 : A patient with a severe infection caused by A. baumannii showed significant improvement after treatment with a regimen including this compound as an adjunct therapy to standard antibiotics.

- Case Study 2 : In a clinical trial involving patients with multidrug-resistant tuberculosis, participants receiving this compound alongside conventional therapy exhibited higher rates of sputum conversion compared to those on standard treatment alone.

Q & A

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-2,4-diphenylpyrimidine-5-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Core Pyrimidine Formation : Condensation of substituted acetophenones with urea or thiourea derivatives under acidic conditions (e.g., HCl/EtOH) to form the pyrimidine ring .

Carboxamide Installation : Coupling the pyrimidine intermediate with 4-bromoaniline using coupling agents like EDCI/HOBt in DMF or dichloromethane .

Optimization : Reaction parameters (e.g., temperature, solvent polarity) significantly impact yield. For example, using DMF at 80°C improves coupling efficiency by 15–20% compared to THF .

Analytical Validation : Confirm purity via HPLC (>95%) and structural integrity via -/-NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm substitution patterns (e.g., bromophenyl protons as doublets due to -coupling) .

- IR : Identify key functional groups (e.g., C=O stretch at ~1660 cm) .

- HPLC/MS : Ensure purity (>95%) and detect trace byproducts (e.g., unreacted aniline) .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC determination) .

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to the bromophenyl group’s affinity .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM to assess therapeutic potential .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Methodological Answer : Contradictions often arise from pharmacokinetic variability. Strategies include:

- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated metabolism) .

- Formulation Adjustments : Improve bioavailability via nanoemulsions or PEGylation .

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .

Q. What computational methods are effective for predicting binding modes of this compound?

- Methodological Answer : Combine:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., hydrophobic pockets accommodating bromophenyl) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å indicates stable binding) .

- QSAR : Derive predictive models using substituent electronic parameters (Hammett σ) to optimize activity .

Q. How can mechanistic studies elucidate the compound’s mode of action?

- Methodological Answer : Employ:

- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., kinase domains) to identify key hydrogen bonds with the carboxamide group .

- Kinetic Analysis : Use stopped-flow spectroscopy to measure binding rates (k/k) .

- CRISPR-Cas9 Knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Q. What strategies mitigate synthetic byproducts during scale-up?

- Methodological Answer : Address:

- Reactor Design : Use continuous flow reactors to enhance mixing and reduce side reactions (e.g., dimerization) .

- In-line Analytics : Implement PAT (process analytical technology) with FTIR probes for real-time monitoring .

- Purification : Optimize column chromatography (e.g., gradient elution with hexane/EtOAc) or recrystallization solvents (e.g., ethanol/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.